molecular formula C27H24Cl2N2O5S3 B11035304 dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11035304
M. Wt: 623.6 g/mol
InChI Key: UFIFCKRUVLAKCH-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including dichloroanilino, carbonyl, thioxo, and dithiole groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of 3,4-dichloroaniline with a suitable carbonyl compound to form an intermediate product.

    Cyclization Reactions: The intermediate product undergoes cyclization to form the quinoline ring system.

    Thioxo Group Introduction:

    Dithiole Formation: The final step involves the formation of the dithiole ring, which is achieved through the reaction of the thioxo-quinoline intermediate with appropriate reagents.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

    Addition: The compound can participate in addition reactions, where new groups are added to the existing structure.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

DIMETHYL 2-[1-[(3,4-DICHLOROANILINO)CARBONYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with other similar compounds, such as:

    DIMETHYL 3-[(3,4-DICHLOROANILINO)CARBONYL]-1,3-THIAZOLANE-2,4-DICARBOXYLATE: This compound shares similar structural features but differs in the presence of a thiazolane ring instead of a quinoline ring.

    5-((3,4-DICHLOROANILINO)METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: This compound has a pyrimidine ring and different functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C27H24Cl2N2O5S3

Molecular Weight

623.6 g/mol

IUPAC Name

dimethyl 2-[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24Cl2N2O5S3/c1-12-9-15-18(10-13(12)2)31(26(34)30-14-7-8-16(28)17(29)11-14)27(3,4)22(37)19(15)25-38-20(23(32)35-5)21(39-25)24(33)36-6/h7-11H,1-6H3,(H,30,34)

InChI Key

UFIFCKRUVLAKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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